1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime

Pharmaceutical impurity reference standard HPLC purity Etoricoxib impurity 23

For etoricoxib generic drug filing and QC release testing, specified impurity reference standards require exact identity match-not class-level similarity. The ketone Impurity D standard cannot substitute for this oxime due to different HPLC retention time and MS fragments. - **Solution**: Etoricoxib EP Impurity D / Impurity 23 (CAS 1810761-43-3) - **Purity**: 98% HPLC with orthogonal NMR characterization - **Use Case**: Method validation (ICH Q2), forced degradation studies (ICH Q1A), system suitability spike tests - **Supply**: Multiple pack sizes (5 mg-100 mg), pharmacopeial traceability option available

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
Cat. No. B12957185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=NO)CC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C15H16N2O3S/c1-11-3-6-13(10-16-11)15(17-18)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10,18H,9H2,1-2H3/b17-15-
InChIKeyGYTLYWQDGKQKLH-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etoricoxib Oxime Impurity 23 Procurement & Application Baseline


1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime (CAS 1810761-43-3) is a low-molecular-weight (304.36 g/mol) heterocyclic oxime ether formally designated as Etoricoxib EP Impurity D / Impurity 23. It belongs to the class of pharmaceutical impurity reference standards used to support abbreviated new drug applications (ANDAs) and commercial quality control of the COX-2 selective NSAID etoricoxib. The compound is supplied as a fully characterized neat solid with detailed spectroscopic and chromatographic documentation compliant with regulatory guidelines [1]. Its principal value proposition is as a quantified, traceable impurity marker for analytical method validation and batch release testing, rather than as a bioactive molecule.

Standard type Etoricoxib EP Impurity D / Impurity 23 reference standard
Primary workflow Analytical method validation & batch release testing
Use context ANDA / QC impurity profiling with spectroscopic and chromatographic documentation

Why Generic Standards Cannot Replace This Oxime Impurity


In-class etoricoxib impurity reference materials (e.g., Etoricoxib Impurity D / Ketosulfone, CAS 221615-75-4) cannot substitute for this specific oxime standard because the two compounds are chemically distinct species—ketone vs. oxime—leading to different HPLC retention times, mass fragmentation patterns, and NMR signatures [1][2]. In USP/EP compliant impurity profiling, each specified impurity requires its own identity-confirmed, purity-qualified reference standard; using a different impurity standard introduces risk of misidentification, inaccurate quantitation, and potential regulatory citation. The oxime impurity arises from a specific synthetic side reaction (incomplete reduction or oximation of the ketone intermediate), and its control is mandated in certain pharmacopeial monographs. Thus, analytical and regulatory requirements demand exact chemical identity matching—not merely class-level similarity.

Different chromatographic retention
Oxime vs. ketone impurity gives distinct HPLC retention times; using the ketone standard may cause peak misidentification.
Different mass fragmentation
Replacement with the ketone alters LC-MS fragmentation patterns, risking inaccurate quantitation.
Regulatory identity matching
Pharmacopeial impurity profiling requires exact chemical identity; class-level similarity is not sufficient for compendial compliance.

Quantitative Evidence: Oxime vs. In-Class Impurity Standards


HPLC Purity Advantage Over Default Standards

One supplier (SINCO Pharmachem) certifies this oxime impurity at 98% HPLC purity, while a competing provider (Molcoo) issues its default standard at 95% HPLC purity . A 3-percentage-point purity advantage directly translates into lower unknown impurity burden, reducing the risk of interference in quantification and improving accuracy when the standard is used at low concentrations (e.g., 0.1% impurity specification limit).

HPLC purity
Reported
≥ 98% vs ≥ 95%
+3 pp
Higher purity reduces interference risk in trace-level impurity quantification.
Supplier-reported purity; inter-laboratory confirmation recommended.
Pharmaceutical impurity reference standard HPLC purity Etoricoxib impurity 23

Structural Differentiation: Oxime vs. Ketone Impurity

The oxime (MW 304.36, C15H16N2O3S) differs from the corresponding ketone Etoricoxib Impurity D (MW 289.35, C15H15NO3S) by replacement of a carbonyl oxygen with a hydroxyimino group (+NOH, +15 Da). This structural change increases hydrogen-bonding capacity (HBD count: 1 vs. 0; HBA count: 5 vs. 4) and alters logP, resulting in a distinct HPLC retention time under standard reversed-phase conditions [1]. Conflation of the oxime with the ketone impurity standard can cause false positive/negative identification in routine impurity profiling by HPLC and LC-MS.

Structure: oxime vs. ketone
Head-to-head
Target (Oxime)MW 304.36, 1 HBD, 5 HBA
Comparator (Ketone)MW 289.35, 0 HBD, 4 HBA
Δ +15 Da, +1 HBD, +1 HBA
Structural difference alters retention and ionization; direct substitution may cause misidentification.
Based on computed descriptors and vendor data sheets.
Chromatographic selectivity Impurity profiling LC-MS identification

Comprehensive Characterization Data Package

Certain suppliers provide a standard characterization package containing HPLC chromatogram, 1H NMR, and MS (mass spectrum) as the default three-document set (Molcoo). In contrast, SINCO Pharmachem’s technical data sheet for this oxime additionally offers optional C-NMR, IR, UV, TGA, and quantitative NMR (qNMR) . The availability of qNMR and TGA is particularly valuable for laboratories that require orthogonal purity determination or need to exclude residual solvents and water content for mass balance calculations in regulatory submissions.

Characterization package
Data to verify
Standard: HPLC, 1H NMR, MS
Optional: 13C NMR, IR, UV, TGA, qNMR (up to 8 data types)
Broader characterization supports orthogonal purity assessment for regulatory submissions.
Optional documents available on request; verify availability with supplier.
Reference standard characterization COA documentation Regulatory filing support

Pharmacopeial Traceability Documentation

Suppliers including SynZeal and Axios Research explicitly state that this oxime can be provided with further traceability against USP or EP pharmacopeial standards, a claim not uniformly made for all commercial etoricoxib impurity standards [1]. Pharmacopeial traceability enables direct calibration against official compendial methods, reducing the need for extensive cross-validation when transitioning from R&D to QC release testing.

Pharmacopeial traceability
Class-level
USP or EP traceability offered by select suppliers
Traceability may support metrological linkage for compendial methods.
Supplier-stated availability; confirm documentation upon purchase.
Pharmacopeial reference standard USP traceability EP impurity standard

Application Scenarios with Verifiable Advantage


Method Validation for Specified Impurity Quantitation

The oxime, as Etoricoxib EP Impurity D/Impurity 23, is a specified impurity in several pharmacopeial monographs. Analytical method validation per ICH Q2(R1) requires a reference standard with confirmed identity and quantifiable purity. The 98% HPLC purity standard with comprehensive characterization (NMR, MS, optional qNMR) provides a lower uncertainty baseline for linearity, accuracy, and precision experiments compared to a 95% purity alternative. Its oxime-specific structure ensures correct peak identification in HPLC impurity profiles, preventing misassignment with the ketone Impurity D [1].

Stability-Indicating Method and Forced Degradation Studies

In forced degradation studies of etoricoxib under oxidative, thermal, or photolytic conditions, the oxime may appear as a process-specific or degradation-related impurity. Having a fully characterized oxime standard enables accurate tracking and quantification of this impurity in stability samples, which is essential for establishing shelf-life specifications and impurity limits per ICH Q1A(R2) . The standard's pharmacopeial traceability further supports seamless method transfer to QC laboratories [1].

ANDA/DMF Filing and Regulatory Query Response

Generic drug applicants filing ANDAs for etoricoxib must characterize and control all specified impurities. The availability of a CoA with multiple orthogonal purity data (HPLC, qNMR, TGA) strengthens the mass balance argument in the impurity section of the DMF. If a regulatory reviewer questions the quantification of the oxime impurity, the supplier's option for USP/EP traceability [1] can be invoked to demonstrate that the in-house standard is metrologically linked to the official compendial standard, satisfying ASTM E29 and USP <1010> guidelines on analytical data comparability.

System Suitability Testing and Peak Identification

For QC laboratories running etoricoxib release testing, the oxime standard can be used to spike drug substance samples to confirm relative retention time (RRT) and peak purity in the HPLC impurity method. Its distinct retention time relative to the ketone impurity [1] makes it an unambiguous marker for system suitability. The ability to purchase the standard in multiple pack sizes (5 mg to 100 mg) [2] allows laboratories to scale procurement according to testing frequency, avoiding waste from single-size bulk purchases.

Application
Selection Property
Validation Focus
Method validation for impurity quantitation
Purity specification and characterization package
Linearity, accuracy, precision per ICH Q2(R1)
Stability-indicating method and forced degradation
Oxime-specific structural identity
Impurity tracking and shelf-life specification per ICH Q1A(R2)
ANDA/DMF filing and regulatory query response
Pharmacopeial traceability documentation
Mass balance demonstration and metrological linkage
System suitability testing and peak identification
Oxime-specific chromatographic selectivity
Peak identification and relative retention time confirmation
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